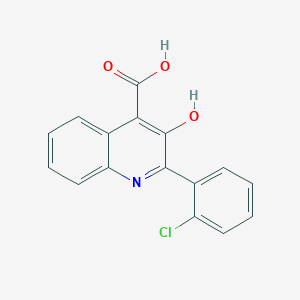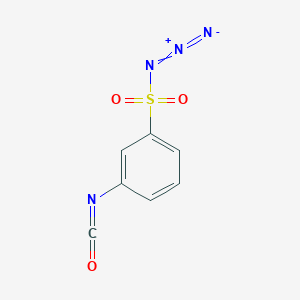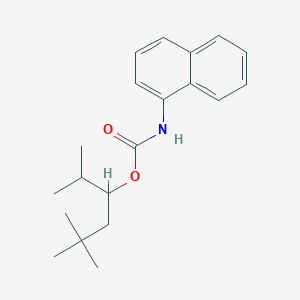![molecular formula C12H18N6O4 B14727150 2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 13389-14-5](/img/structure/B14727150.png)
2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of 2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves multiple steps, including the formation of the purine base and its subsequent attachment to the ribosyl moiety. Specific synthetic routes and reaction conditions are detailed in various chemical literature sources . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can be compared with other purine nucleosides, such as:
Adenosine: A naturally occurring purine nucleoside with various biological roles.
Guanosine: Another purine nucleoside involved in numerous biological processes.
The uniqueness of this compound lies in its specific structure and the resulting properties and applications.
Properties
CAS No. |
13389-14-5 |
|---|---|
Molecular Formula |
C12H18N6O4 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
2-[6-amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N6O4/c1-2-14-12-17-6-9(13)15-4-16-10(6)18(12)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,2-3H2,1H3,(H,14,17)(H2,13,15,16) |
InChI Key |
FHXATHZJDXWJNU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


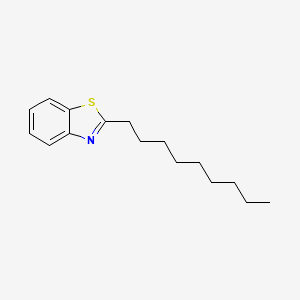
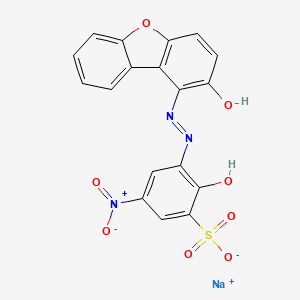

![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)



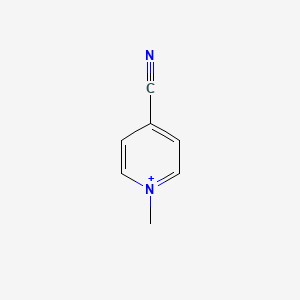
![Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate](/img/structure/B14727122.png)
